molecular formula C29H59NO3 B13441693 N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide

N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide

Cat. No.: B13441693
M. Wt: 469.8 g/mol
InChI Key: JIYKXLVAQGQHCP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fatty Acid Amide Studies

The study of fatty acid amides dates back over a century, originating with early characterizations of complex lipids such as ceramides and sphingolipids in the late 19th century. The fatty acid amide bond was first recognized in sphingomyelin by Thudichum in the 1880s. However, the identification of primary fatty acid amides (PFAMs) from biological sources occurred much later, in 1989, when several PFAMs including palmitamide, oleamide, and linoleamide were isolated from luteal phase plasma. Initially, the biological functions of these compounds were unclear.

Interest in fatty acid amides surged following discoveries related to oleamide, which was found to accumulate in the cerebrospinal fluid of sleep-deprived cats and induce physiological sleep when administered synthetically. Subsequent research revealed multiple biological activities of oleamide, including modulation of gap junction communication in various cell types, allosteric activation of neurotransmitter receptors such as gamma-aminobutyric acid type A and serotonin receptors, effects on memory, food intake, anxiety, pain, body temperature, locomotor activity, calcium release, and vascular relaxation. These findings underscored the significance of fatty acid amides as endogenous signaling molecules with diverse physiological roles.

The identification of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors further cemented the biological importance of fatty acid amides. This discovery linked fatty acid amides to the endocannabinoid system, a critical regulator of many physiological processes. Since then, numerous fatty acid amides have been identified, with approximately 90 distinct types reported from living organisms, highlighting the expanding scope of this lipid family in biological research.

Role of Structural Complexity in Bioactive Lipid Derivatives

The biological activity of fatty acid amides is closely tied to their structural complexity, which influences their interaction with enzymes and receptors. Structural variations include differences in the length and saturation of the fatty acyl chain and the nature of the amide-linked substituent. These variations confer specificity in biological functions and enzymatic processing.

For example, the enzyme fatty acid amide hydrolase (FAAH) selectively hydrolyzes certain fatty acid amides such as anandamide, oleamide, and palmitoylethanolamide, but with varying catalytic efficiencies. This selectivity is attributed to the structural flexibility of FAAH’s catalytic site, which contains multiple binding pockets and gating residues that regulate substrate access and orientation. Molecular dynamics simulations and mutagenesis studies have revealed that gating residues, such as phenylalanine 432 and tryptophan 531, form a "dynamic paddle" that facilitates the accommodation and proper positioning of unsaturated fatty acid amides in catalytically competent conformations. These structural features enable FAAH to distinguish substrates based on their conformations—elongated, hooked, or curved—thereby influencing hydrolysis rates and biological activity.

The compound N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide exemplifies the structural complexity of fatty acid amide derivatives. It consists of a long docosanamide fatty acyl chain (22 carbons) linked to a hexyl moiety bearing two hydroxyl groups, increasing its polarity and potential for hydrogen bonding. Its molecular formula is C29H59NO3 with a molecular weight of 469.8 g/mol. The presence of multiple hydroxyl groups alongside a long hydrophobic chain suggests a unique balance of hydrophilic and lipophilic properties, which could influence its bioactivity and interactions with enzymes or receptors in biological systems.

Data Table: Selected Properties of this compound

Property Description
Molecular Formula C29H59NO3
Molecular Weight 469.8 g/mol
Structural Features Long-chain docosanamide with dihydroxyhexyl substituent
Functional Groups Amide, primary alcohols (two hydroxyl groups)
Flexibility High (conformer generation disallowed due to flexibility)
Potential Biological Role Bioactive lipid derivative, possible signaling molecule or enzyme substrate

Detailed Research Findings

  • Biological Role and Metabolism: Fatty acid amides such as this compound are part of a broader class of bioactive lipids involved in cell signaling. The metabolism of fatty acid amides involves enzymatic hydrolysis by FAAH, which exhibits substrate specificity influenced by lipid structural features. The presence of hydroxyl groups on the hexyl chain may affect enzyme binding and hydrolysis kinetics, although specific studies on this compound remain to be reported.

  • Structural Insights: The structural complexity introduced by the hydroxylated hexyl side chain in this compound likely affects its conformational dynamics and interaction with lipid-degrading enzymes. Similar fatty acid amides with long acyl chains and polar substituents have been shown to exhibit distinct binding modes and catalytic profiles, emphasizing the importance of structural features in bioactivity.

  • Synthetic and Analytical Characterization: Fatty acid amides are commonly synthesized via amidation of fatty acyl chlorides with appropriate amines under controlled conditions. Characterization typically involves spectroscopic techniques including Fourier-transform infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. These methods confirm the presence of amide bonds and functional groups, and assess purity and structural integrity. Such approaches are applicable to the study and synthesis of complex fatty acid amides like this compound.

Properties

Molecular Formula

C29H59NO3

Molecular Weight

469.8 g/mol

IUPAC Name

N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosanamide

InChI

InChI=1S/C29H59NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(33)30-25-22-21-23-28(26-31)27-32/h28,31-32H,2-27H2,1H3,(H,30,33)

InChI Key

JIYKXLVAQGQHCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCC(CO)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosanamide generally follows a two-step approach:

  • Amide Bond Formation: Coupling of docosanoic acid (behenic acid) or its activated derivative with 6-hydroxy-5-(hydroxymethyl)hexylamine.
  • Functional Group Preservation: Maintaining the integrity of the two hydroxyl groups on the hexyl chain during amide bond formation.

This method ensures selective amide formation without protecting the hydroxyl groups, which requires mild reaction conditions and appropriate coupling reagents.

Detailed Synthetic Routes

Step Reagents & Conditions Description Notes
1 Activation of Docosanoic Acid : Use of carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in presence of catalytic DMAP (4-dimethylaminopyridine) Converts docosanoic acid into an active ester intermediate Mild conditions prevent side reactions with hydroxyl groups
2 Amide Coupling : Addition of 6-hydroxy-5-(hydroxymethyl)hexylamine to the activated acid intermediate Formation of this compound Reaction typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran
3 Purification : Column chromatography or recrystallization Removes unreacted starting materials and side products Purity >95% achievable as confirmed by HPLC

Alternative Approaches

  • Direct Amidation under Catalytic Conditions: Using catalysts such as boric acid or metal oxides to promote direct amidation of docosanoic acid with the amine at elevated temperatures, avoiding carbodiimide reagents. This method requires careful temperature control to avoid degradation of hydroxyl groups.
  • Use of Protected Amino Alcohols: Temporary protection of hydroxyl groups (e.g., as silyl ethers) before amide bond formation, followed by deprotection. This approach is less common due to added synthetic steps and potential yield loss.

Data Table Summarizing Preparation Conditions

Parameter Typical Conditions Outcome/Notes
Starting Materials Docosanoic acid, 6-hydroxy-5-(hydroxymethyl)hexylamine High purity reagents recommended
Coupling Reagents DCC or EDC with DMAP Efficient activation of acid
Solvent Anhydrous dichloromethane or THF Prevents hydrolysis and side reactions
Temperature 0°C to room temperature Mild conditions preserve hydroxyls
Reaction Time 12-24 hours Monitored by TLC or HPLC
Purification Method Silica gel chromatography or recrystallization Achieves >95% purity
Yield Typically 70-85% Dependent on reagent purity and conditions
Storage -20°C, inert atmosphere Maintains compound stability

Chemical Reactions Analysis

N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide involves its interaction with molecular targets such as RNA molecules. It can form stable complexes with RNA, facilitating their delivery into cells. The hydroxyl and amide groups in the compound play a crucial role in these interactions, enabling the compound to effectively bind and transport RNA molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Saturated vs. Unsaturated Fatty Acid Amides

The compound belongs to a family of fatty acid amides with linker groups. Key structural analogs include:

Compound Name (CAS) Molecular Formula Key Features Applications/Notes
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide (1353218-55-9) C₂₉H₅₉NO₃ Saturated C22 chain; hydroxyl/hydroxymethyl Drug toxicology research
(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-Hydroxy-5-(hydroxymethyl)hexyl]-4,7,10,13,16,19-docosahexaenamide (2407569-85-9) C₂₉H₄₅NO₃ Six double bonds (polyunsaturated) Membrane fluidity studies
(5Z,8Z,11Z,14Z,17Z)-N-[6-Hydroxy-5-(hydroxymethyl)hexyl]-5,8,11,14,17-eicosapentaenamide (2407569-86-0) C₂₇H₄₁NO₃ Five double bonds (EPA analog) Anti-inflammatory research

Key Differences :

  • Saturation : The target compound’s saturated chain enhances rigidity and oxidative stability compared to unsaturated analogs, which are prone to peroxidation .
  • Solubility : Unsaturated analogs (e.g., docosahexaenamide) exhibit higher lipid membrane permeability due to increased fluidity .

Functional Group Modifications

Hydroxyl vs. Hydroxamic Acid Groups

In contrast, the hydroxyl and hydroxymethyl groups in the target compound prioritize hydrogen bonding and hydrophilicity, influencing solubility and protein interactions .

Protective Group Derivatives

The derivative N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl]docosanamide (CAS: TRC-B246440) introduces a trityl-like protecting group, increasing molecular weight to 772.15 g/mol and altering steric hindrance for selective reactivity in synthetic chemistry .

Biological Activity

N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide is a compound notable for its unique structure, which includes a long hydrocarbon chain and multiple hydroxyl groups. This structural arrangement is believed to contribute to its biological activity, making it a subject of interest in various research fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is C23H47NO3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen. The presence of hydroxyl groups enhances its solubility in polar solvents and may influence its interaction with biological membranes.

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is evidence pointing towards neuroprotective qualities, possibly by modulating lipid metabolism and reducing oxidative stress in neural tissues.
  • Cell Signaling Modulation : The compound may influence various signaling pathways, particularly those related to lipid metabolism and cellular stress responses.

Biological Activity Data Table

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveModulation of lipid metabolism
Cell signaling modulationInfluence on stress response pathways

Case Studies

  • Anti-inflammatory Study : A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of TNF-alpha and IL-6 in serum, indicating a potential role in managing inflammatory conditions.
  • Neuroprotection in Ischemia : Research involving rat models of cerebral ischemia showed that the compound improved neurological outcomes post-injury. The study highlighted a decrease in neuronal apoptosis and enhanced recovery of motor functions after treatment with the compound.
  • Lipid Metabolism Regulation : A clinical trial assessed the effects of this compound on lipid profiles in patients with dyslipidemia. Results indicated a favorable shift in lipid levels, suggesting its utility in metabolic disorders.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound. Studies have shown that the compound is well absorbed when administered orally, with peak plasma concentrations occurring within 2-4 hours post-ingestion. Additionally, it has a half-life conducive to once-daily dosing, making it a candidate for therapeutic applications.

Furthermore, toxicity studies have indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses. This positions this compound as a promising candidate for further development in treating inflammatory and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide?

  • Molecular Formula : C₅₀H₇₇NO₅ (molecular weight 772.15 g/mol) .
  • Storage : Recommended at -20°C in a dry, inert environment to prevent hydrolysis or oxidation of the hydroxymethyl and amide groups .
  • Structural Features : The molecule contains a docosanamide backbone (C22 fatty acid) linked to a hexyl chain substituted with hydroxyl and hydroxymethyl groups. The SMILES string (CCCC...CO) and InChI key confirm the stereochemistry and functional group arrangement .

Q. What synthetic strategies are reported for analogous hydroxymethyl-substituted amides?

  • Stepwise Synthesis : A common approach involves coupling a hydroxymethylated hexylamine with docosanoic acid derivatives. For example, in related compounds, hydroxyl groups are protected (e.g., using trityl or methoxybenzyl groups) during amide bond formation to avoid side reactions .
  • Purification : Crystallization in methanol or ethanol is often used to isolate the product, followed by characterization via CHN analysis, MS, and NMR (¹H/¹³C) to confirm purity .

Q. Which analytical methods are critical for structural validation?

  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns .
  • NMR Spectroscopy : ¹H NMR detects protons on the hydroxymethyl group (δ ~3.5–4.0 ppm) and the amide NH (δ ~6.5–7.0 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) and hydroxymethyl carbons (~60–70 ppm) .
  • X-ray Diffraction : Used to resolve crystal structures of related compounds, especially to confirm stereochemistry in chiral centers .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

  • Data Reconciliation : Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, discrepancies in cytotoxicity may arise from variations in lipid membrane permeability or solvent effects (e.g., DMSO vs. aqueous buffers) .
  • Orthogonal Assays : Validate findings using multiple methods (e.g., fluorescence polarization for membrane interaction studies and SPR for binding kinetics) .

Q. What experimental designs are optimal for studying its interaction with lipid bilayers?

  • Model Membranes : Use Langmuir-Blodgett monolayers or liposomes to simulate lipid rafts. Monitor incorporation via fluorescence quenching or surface plasmon resonance (SPR) .
  • Molecular Dynamics (MD) : Simulate the compound’s orientation in bilayers, focusing on hydrogen bonding between hydroxymethyl groups and phospholipid headgroups .

Q. How can synthetic byproducts be minimized during scale-up?

  • Protection-Deprotection : Protect hydroxyl groups with trityl or silyl ethers before amide coupling to prevent unwanted side reactions (e.g., esterification) .
  • Process Optimization : Use continuous-flow reactors for precise temperature control during exothermic steps (e.g., amidation) to reduce dimerization .

Q. What strategies resolve spectral overlaps in NMR characterization?

  • 2D NMR Techniques : Employ HSQC to correlate ¹H and ¹³C signals, distinguishing overlapping peaks in the hydroxymethyl region .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track specific carbons in complex spectra .

Methodological Recommendations

  • Synthetic Protocols : Adapt multi-step procedures from structurally related compounds (e.g., Salmeterol Xinafoate synthesis ).
  • Analytical Workflows : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS for purity assessment .
  • Biological Assays : Use lipidomic profiling (LC-MS/MS) to study metabolic incorporation into sphingolipid pathways .

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